molecular formula C13H13Cl2N7O B10893086 N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10893086
M. Wt: 354.2 g/mol
InChI Key: CSNMSDNILGNJSP-UHFFFAOYSA-N
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Description

N~2~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dichloro and methyl groups, linked to a triazolopyrimidine core via a propyl chain. The presence of multiple heterocyclic rings and functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The dichloro and methyl groups are introduced to the pyrazole ring through electrophilic substitution reactions.

    Linking the Pyrazole to the Triazolopyrimidine Core: This step involves the formation of a propyl chain that links the pyrazole ring to the triazolopyrimidine core. This can be achieved through nucleophilic substitution reactions.

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized through cyclization reactions involving appropriate precursors such as amino-pyrimidines and azides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the dichloro groups, converting them to corresponding hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and triazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the dichloro groups may yield a dihydro derivative.

Scientific Research Applications

N~2~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N2-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N~2~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Triazolopyrimidines: Compounds with similar triazolopyrimidine cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings substituted with different functional groups.

    Heterocyclic Compounds: Other heterocyclic compounds with similar structural features and biological activities.

The uniqueness of N2-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13Cl2N7O

Molecular Weight

354.2 g/mol

IUPAC Name

N-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H13Cl2N7O/c1-8-9(14)10(15)21(19-8)6-2-4-16-12(23)11-18-13-17-5-3-7-22(13)20-11/h3,5,7H,2,4,6H2,1H3,(H,16,23)

InChI Key

CSNMSDNILGNJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)CCCNC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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